

In Vitro Characterization of AZ20: A Technical Guide

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Compound of Interest

Compound Name: (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B612156

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZ20, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug discovery in understanding the biochemical and cellular activities of this compound.

Core Mechanism of Action

AZ20 is a small molecule inhibitor that targets ATR, a key serine/threonine-protein kinase involved in the DNA Damage Response (DDR) pathway.^{[1][2]} ATR is activated in response to single-stranded DNA (ssDNA) which arises during replication stress.^[2] Upon activation, ATR phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and maintain genomic integrity.^{[2][3]} By inhibiting ATR kinase activity, AZ20 disrupts these critical cellular processes, leading to increased replication stress, cell cycle dysregulation, and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR signaling pathway for survival.^{[3][4]}

Quantitative Biochemical and Cellular Activity

The following tables summarize the key quantitative data for AZ20 from various in vitro assays.

Table 1: Biochemical Assay Data

Target	Assay Type	IC50 (nM)	Notes
ATR	Cell-free kinase assay	5	Potent inhibition of immunoprecipitated ATR from HeLa nuclear extracts. [1] [4] [5] [6] [7]
mTOR	Cell-free kinase assay	38	Demonstrates 8-fold selectivity for ATR over mTOR. [4] [5] [7]

Table 2: Cellular Assay Data

Cell Line	Assay Type	Endpoint	IC50 / GI50 (µM)	Notes
HT29	ATR functional assay	Inhibition of Chk1 Ser345 phosphorylation	0.05	Measured after 1 hour of treatment in the presence of 4-nitroquinoline 1-oxide (4NQO). [1] [4]
LoVo	Growth inhibition assay	Cell viability (MTS assay)	0.2	Measured after 72 hours of treatment. [4]
MDA-MB-468	mTOR functional assay	Inhibition of AKT Ser473 phosphorylation	2.4	Demonstrates cellular selectivity for ATR over mTOR. [4]

Table 3: Kinase Selectivity Profile

AZ20 exhibits high selectivity for ATR over other related kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family and the broader kinome.

Kinase	Selectivity vs. ATR	Notes
ATM	High	Good selectivity against ATM. [4]
DNA-PK	High	Good selectivity against DNA-PK.[4]
PI3K isoforms	High	Good selectivity against all PI3K isoforms.[4]

In a broader kinase panel, AZ20 was found to have very high general kinase selectivity.[6]

Experimental Protocols

ATR Kinase Inhibition Assay (Cell-Free)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of AZ20 against immunoprecipitated ATR.

Materials:

- HeLa nuclear extract
- Anti-ATR antibody
- Protein A-Sepharose beads
- Substrate: Glutathione S-transferase-p53N66 (GST-p53)
- ATR assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 6 mM MgCl₂, 4 mM MnCl₂, 0.1 mM Na₃VO₄, 0.1 mM DTT, 10% (v/v) glycerol
- ATP
- AZ20 compound

- 96-well plates (standard and glutathione-coated)
- Wash buffer: PBS with 0.05% (v/v) Tween 20
- Anti-phosphoserine 15 p53 antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Plate reader

Procedure:

- Immunoprecipitate ATR from HeLa nuclear extract using an anti-ATR antibody and Protein A-Sepharose beads.
- Wash the beads to remove non-specific binding.
- In a 96-well plate, incubate the ATR-bound beads with 1 μ g of GST-p53 substrate in ATR assay buffer.
- Add serially diluted AZ20 or vehicle control (DMSO) to the wells and incubate for 10 minutes at 37°C with gentle shaking.
- Initiate the kinase reaction by adding ATP to a final concentration of 3 μ M.
- Incubate for 1 hour at 37°C.
- Stop the reaction by adding PBS.
- Transfer the reaction mixture to a glutathione-coated 96-well plate and incubate overnight at 4°C to allow for substrate binding.
- Wash the plate with wash buffer.
- Probe for phosphorylated substrate using an anti-phosphoserine 15 p53 primary antibody, followed by an HRP-conjugated secondary antibody.

- Add chemiluminescent substrate and measure the signal using a plate reader.
- Calculate the percent enzyme activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[\[6\]](#)

Cellular Inhibition of Chk1 Phosphorylation

This protocol details the measurement of AZ20's ability to inhibit ATR-mediated Chk1 phosphorylation in a cellular context.

Materials:

- HT29 cells
- Assay medium: EMEM, 10% FCS, 1% glutamine
- AZ20 compound
- 4-Nitroquinoline 1-oxide (4NQO)
- 384-well plates
- Fixative: 3.7% v/v formaldehyde solution
- Permeabilization buffer: PBS with 0.1% Triton X-100
- Primary antibody: anti-phospho-Chk1 (Ser345)
- Secondary antibody (fluorescently labeled)
- Nuclear stain: Hoechst 33258
- High-content imaging system

Procedure:

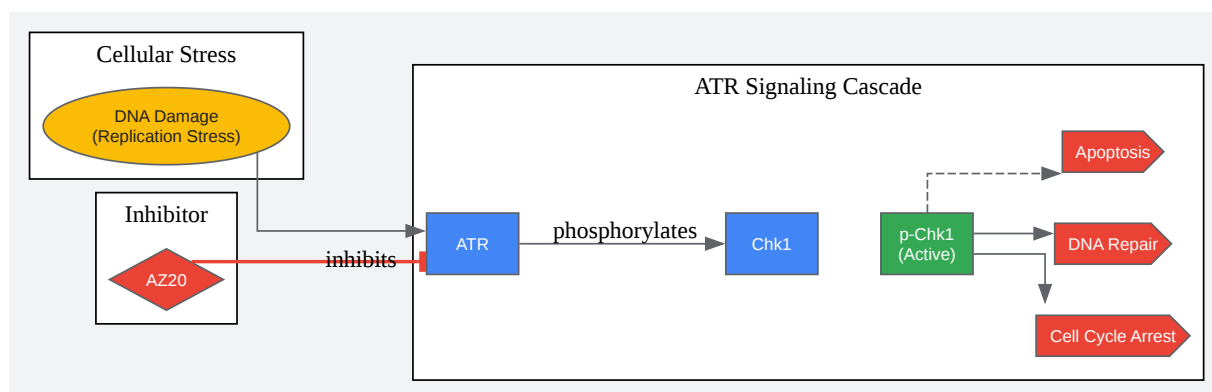
- Plate HT29 cells in 384-well plates and allow them to adhere for 24 hours.
- Treat the cells with a serial dilution of AZ20 for 60 minutes.

- Induce DNA damage by adding 4NQO to a final concentration of 3 μ M and incubate for another 60 minutes.
- Fix the cells with formaldehyde solution for 20 minutes.
- Wash the cells with PBS and then permeabilize them.
- Incubate the cells with the anti-phospho-Chk1 (Ser345) primary antibody overnight at 4°C.
- Wash the cells and incubate with a fluorescently labeled secondary antibody and Hoechst stain for 90 minutes at room temperature.
- Wash the plates and acquire images using a high-content imaging system.
- Quantify the intensity of the phospho-Chk1 staining and determine the IC50 value from the dose-response curve.[8]

Visualized Signaling Pathway and Workflows

AZ20 Mechanism of Action in the ATR Signaling Pathway

The following diagram illustrates the simplified ATR signaling pathway and the point of intervention for AZ20.

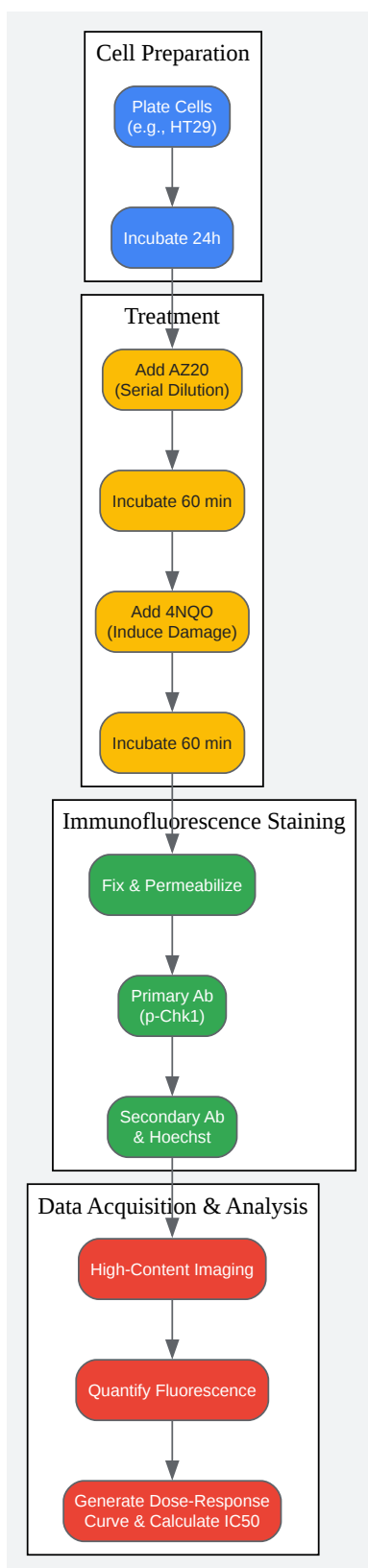


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Caption: AZ20 inhibits ATR kinase, blocking Chk1 phosphorylation.

Experimental Workflow for Cellular IC50 Determination

This diagram outlines the key steps in determining the cellular IC50 of AZ20 for the inhibition of Chk1 phosphorylation.



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Caption: Workflow for p-Chk1 cellular IC50 determination.

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References

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